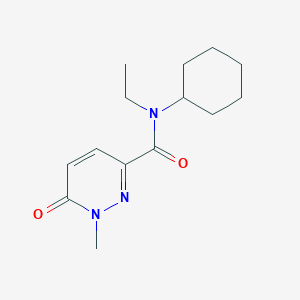
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CMAP a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the inhibition of the c-Myc/Max protein-protein interaction. This interaction is essential for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can block the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for the c-Myc/Max protein-protein interaction. This allows for targeted inhibition of c-Myc activity, which may reduce the risk of off-target effects. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, studies are needed to determine the optimal dosing and administration schedules of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in preclinical models of cancer. Further research is also needed to investigate the potential use of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
In conclusion, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a promising small molecule inhibitor that has potential therapeutic applications in cancer therapy. Its specificity for the c-Myc/Max protein-protein interaction and minimal toxicity in normal cells make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine-2-one, followed by the addition of N,N-dimethylacetamide and triethylamine. This is then followed by the reaction with N-(2-aminoethyl)acetamide hydrochloride to yield the final product, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Applications De Recherche Scientifique
The potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide have been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In vivo studies have also demonstrated the anti-tumor effects of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in mouse models of breast cancer and lung cancer.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-5-10(14)7-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEIOGLMEXLCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

